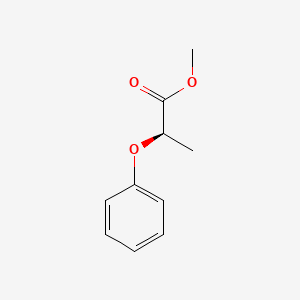

methyl (R)-2-phenoxypropionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (2R)-2-phenoxypropanoate |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |

InChI Key |

KIBRBMKSBVQDMK-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Advanced Synthesis Methodologies for Methyl R 2 Phenoxypropionate and Its Derivatives

Chemoenzymatic Synthetic Approaches

Biocatalysis, leveraging the high selectivity of enzymes, offers a powerful and green alternative for the synthesis of chiral compounds like methyl (R)-2-phenoxypropionate. These methods often operate under mild conditions and can achieve exceptional levels of enantiomeric purity.

Lipase-Catalyzed Esterification and Kinetic Resolution

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and synthesis of esters with high enantioselectivity. The kinetic resolution of racemic mixtures of 2-phenoxypropionic acid or its esters is a common and effective strategy to isolate the desired (R)-enantiomer.

Kinetic resolution using lipases can be performed through two primary protocols: the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid.

In the hydrolysis approach, a racemic mixture of methyl 2-phenoxypropionate is subjected to a lipase (B570770) in an aqueous medium. The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) into the corresponding carboxylic acid at a much faster rate than the other. This leaves the unreacted ester enriched in the desired (R)-enantiomer. A variety of lipases have proven effective for this transformation. A screening of twelve different lipases for the hydrolysis of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) identified several highly effective enzymes. google.com For instance, Amano lipase AK from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) immobilized on Immobead 150 both yielded the (R)-alcohol and the (S)-acetate with greater than 99% enantiomeric excess (ee) at approximately 50% conversion. google.com

Conversely, enantioselective esterification involves reacting a racemic 2-phenoxypropionic acid with an alcohol (e.g., methanol) in the presence of a lipase. The enzyme preferentially converts one of the acid enantiomers into its ester, allowing for the separation of the esterified and unesterified forms.

Table 1: Performance of Selected Lipases in the Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

| Entry | Lipase Source | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Pseudomonas fluorescens (Amano AK) | (R)-alcohol | 50 | >99 |

| 2 | Thermomyces lanuginosus (Immobead 150) | (R)-alcohol | 50 | >99 |

| 3 | Candida antarctica B (CAL-B) | (R)-alcohol | 48 | 92 |

| 4 | Thermomyces lanuginosus (SPMN@PEI-TLL) | (R)-alcohol | 47 | 99 |

Data sourced from a study on related aryloxy-propan-2-yl acetates, demonstrating the efficacy of various lipases in similar kinetic resolutions. google.com

The choice of solvent is a critical parameter in lipase-catalyzed reactions, as it can significantly impact both enzyme activity and enantioselectivity. Lipases often show reduced activity in polar organic solvents, which can strip the essential water layer from the enzyme's surface and disrupt its structure through hydrogen bonding. google.com Nonpolar, hydrophobic solvents are generally preferred as they tend to maintain the rigid conformation of the enzyme necessary for high catalytic activity.

However, the polarity of the solvent can also modulate the enantioselectivity (E-value) of the reaction. For the esterification of 2-(4-substituted phenoxy)propionic acids, studies have shown that the behavior of enantioselectivity is influenced by the solvent medium. google.com In some cases, polar organic solvents can paradoxically increase the selectivity of lipases. google.com For example, in the lipase-catalyzed synthesis of 1,3-diolein, higher selectivity was observed in relatively hydrophilic solvents like tert-butanol (B103910) compared to hydrophobic solvents. google.com This phenomenon is attributed to the increased flexibility of the enzyme structure in more polar environments, which can be advantageous for accommodating the transition state of the preferred enantiomer. google.com

To maximize the efficiency of the synthesis of this compound, optimization of various reaction parameters is essential. chemsrc.com Key factors include temperature, pH, substrate concentration, and enzyme loading.

A study on the enantioselective resolution of (R,S)-2-phenoxypropionic acid methyl ester using an immobilized lipase from Aspergillus oryzae systematically optimized these conditions. researchgate.net The optimal parameters were determined to be a pH of 7.5 and a temperature of 30 °C. Under these conditions, with a substrate concentration of 500 mM, the reaction achieved an enantiomeric excess of the remaining substrate (e.e.s) of 99.5% with a conversion rate of 50.8%. researchgate.net The use of an immobilized enzyme is also a key optimization strategy, as it enhances enzyme stability and allows for repeated use. The immobilized Aspergillus oryzae lipase, for instance, retained 87.3% of its initial activity after 15 reaction cycles. researchgate.net

Table 2: Optimized Conditions for Lipase-Catalyzed Resolution of (R,S)-Methyl 2-Phenoxypropionate

| Parameter | Optimal Value |

| pH | 7.5 |

| Temperature | 30 °C |

| Substrate Concentration | 500 mM |

| Result | |

| Enantiomeric Excess (e.e.s) | 99.5% |

| Conversion Rate | 50.8% |

Data from the resolution using immobilized lipase from Aspergillus oryzae. researchgate.net

Whole-Cell Biotransformations

Whole-cell biotransformations present an alternative to using isolated enzymes. This approach utilizes intact microbial cells that contain the desired enzyme(s). wikipedia.org Using whole cells can be more cost-effective as it bypasses the need for costly and time-consuming enzyme purification. Furthermore, the cellular environment can protect the enzyme from harsh reaction conditions and provide a native system for cofactor regeneration, which is often a challenge in isolated enzyme systems. khanacademy.org

For the production of derivatives of (R)-2-phenoxypropionic acid, microbial cells have been used effectively. For example, the fungus Beauveria bassiana is capable of hydroxylating (R)-2-phenoxypropionic acid (POPA) at the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for several herbicides. prepchem.com This regioselective hydroxylation demonstrates the potential of whole-cell systems to perform complex modifications on the phenoxypropionate scaffold. prepchem.com Optimization of the culture medium and fermentation conditions is crucial for maximizing the productivity of whole-cell catalysts. prepchem.com Engineered strains, such as E. coli expressing specific esterases or reductases, are also widely developed for whole-cell catalysis to produce various chiral molecules. wikipedia.orgkhanacademy.org

Classical Organic Synthesis Pathways

Traditional organic synthesis provides a direct, albeit often less enantioselective, route to methyl 2-phenoxypropionate. The most common approach involves a two-step process: a Williamson ether synthesis to form the 2-phenoxypropionic acid backbone, followed by esterification.

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) that forms an ether from an organohalide and an alkoxide. wikipedia.org To synthesize (R)-2-phenoxypropionic acid, this reaction is typically performed by reacting a phenol (B47542) with an enantiomerically pure halo-acid derivative. researchgate.net Specifically, sodium phenoxide (generated by treating phenol with a base like sodium hydroxide) acts as the nucleophile, attacking an ester of (S)-2-chloropropionic acid. google.comresearchgate.net The reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral center. Therefore, starting with (S)-2-chloropropionic acid yields the desired (R)-2-phenoxypropionic acid. researchgate.net The reaction is typically carried out in an inert, high-boiling point solvent such as toluene (B28343). google.com

Once the (R)-2-phenoxypropionic acid is formed and purified, the final step is a standard esterification reaction to produce the methyl ester. A common and straightforward method is Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. prepchem.com After the reaction is complete, an aqueous workup followed by solvent evaporation and purification yields the final product, this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the formation of the ether linkage in phenoxypropionates. These reactions typically involve an alkoxide attacking an electrophilic carbon center, leading to the displacement of a leaving group.

This method involves the direct alkylation of a phenolate (B1203915) with a chiral electrophile, such as a derivative of (S)-2-chloropropionic acid, to establish the desired (R)-stereocenter. The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the chiral center. Therefore, to obtain the (R)-enantiomer of the product, the starting material must possess the (S)-configuration.

The general reaction is as follows: Phenol is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by a reaction with an ester of a chiral halopropionic acid, such as methyl (S)-2-chloropropionate.

Key Reaction Parameters:

Base: Strong bases are required to deprotonate the phenol.

Solvent: Polar aprotic solvents like DMF or acetone (B3395972) are often used to facilitate the SN2 reaction.

Leaving Group: Chloride and bromide are common leaving groups on the propionate (B1217596) precursor. Tosylates can also be employed for enhanced reactivity.

This approach is fundamental for creating the core structure of phenoxypropionic acid and its esters.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including phenoxypropionates. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of this compound, this can be adapted in two primary ways:

Reacting sodium phenoxide with a methyl (R)-2-halopropionate.

Reacting a substituted phenol with a suitable propionate derivative.

An example of a derivative synthesis is the preparation of Methyl-2-[4-(2-quinolinyloxy)phenoxy]propionate from 2-chloroquinoline (B121035) and methyl 2-(4-hydroxyphenoxy)propionate. prepchem.com This demonstrates the adaptability of the Williamson synthesis for creating more complex derivatives. The reaction is of broad scope and remains one of the simplest methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org The mechanism involves a backside attack by the nucleophile (the alkoxide), which makes it sensitive to steric hindrance. wikipedia.orgmasterorganicchemistry.com Therefore, it is most effective with primary alkyl halides. wikipedia.org

| Nucleophile | Electrophile | Product Type | Key Conditions |

|---|---|---|---|

| Sodium Phenoxide | Methyl (R)-2-chloropropionate | This compound | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) |

| Methyl 2-(4-hydroxyphenoxy)propionate | 2-Chloroquinoline | Methyl-2-[4-(2-quinolinyloxy)phenoxy]propionate | Base, heat |

Esterification of Phenoxypropionic Acid Analogues

Esterification is a crucial step if the synthesis begins with or produces (R)-2-phenoxypropionic acid. This reaction typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. chemguide.co.uk

Common methods include:

Fischer Esterification: This classic method involves heating the carboxylic acid and an excess of alcohol (methanol) with a strong acid catalyst like sulfuric acid or hydrogen chloride. chemguide.co.ukprepchem.com The reaction is reversible, and the removal of water or the use of excess alcohol can drive it towards the product. chemguide.co.uk For example, a derivative, 2-[4-(2-Thenoyl)-phenoxy]-2-methyl-propionic acid, is converted to its methyl ester by refluxing in anhydrous methanol with concentrated sulfuric acid. prepchem.com A patent for preparing esters of 2-(4-hydroxyphenoxy)-propionic acid describes using methanol and hydrogen chloride gas. google.com

Lipase-Catalyzed Esterification: Enzymatic methods offer a green alternative and can exhibit high enantioselectivity. The use of lipases, such as from Candida cylindracea, has been investigated for the esterification of 2-phenoxypropionic acid. sigmaaldrich.com The enantioselectivity of such reactions can sometimes be influenced and even inverted by the choice of solvent. sigmaaldrich.com

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | (R)-2-Phenoxypropionic acid, Methanol, H₂SO₄ or HCl | Reflux, excess methanol | Low cost, simple procedure | prepchem.comgoogle.com |

| Lipase-Catalyzed Esterification | (R)-2-Phenoxypropionic acid, Methanol, Lipase | Mild temperatures, specific solvent | High selectivity, environmentally friendly | sigmaaldrich.com |

Multi-Step Synthetic Sequences (e.g., Halogenation and Hydroxylation)

Complex derivatives of this compound can be synthesized through multi-step sequences that modify the aromatic ring or other parts of the molecule. These sequences often involve foundational organic reactions like halogenation followed by nucleophilic substitution (hydroxylation).

For instance, a synthetic route could involve:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) onto the phenyl ring of a 2-phenoxypropionic acid derivative. The kinetics of oxidative chlorination of (R,S)-2-phenoxypropanoic acid have been studied, providing insight into the reactivity of the aromatic ring. sigmaaldrich.com

Hydroxylation: The installed halogen can then be replaced by a hydroxyl group, typically through nucleophilic aromatic substitution or a metal-catalyzed process. This hydroxylated intermediate can then be used for further derivatization, such as forming a second ether linkage.

These multi-step pathways allow for the synthesis of a wide array of analogues with tailored properties, which is particularly important in fields like herbicide development where derivatives of 2-phenoxypropionic acid are potential candidates. sigmaaldrich.com

Directed Methylation Strategies (e.g., with Dimethyl Carbonate)

For the final esterification step, or for methylation at other positions, modern "green" reagents are increasingly favored. Dimethyl carbonate (DMC) is an environmentally friendly substitute for traditional methylating agents like methyl halides and dimethyl sulfate. nih.gov

DMC's reactivity can be tuned by temperature; at higher temperatures, it acts as a methylating agent. nih.gov It shows excellent selectivity for mono-methylation, which is a significant advantage over less selective reagents. nih.govunive.it The reaction is often catalyzed by a solid base, such as potassium carbonate or zeolites, which simplifies workup and avoids the production of inorganic salt byproducts. nih.govunive.it

Key Features of DMC Methylation:

Eco-Friendly: DMC is non-toxic and biodegradable. nih.gov

High Selectivity: It provides excellent selectivity for mono-methylation of various nucleophiles, including carboxylic acids. nih.govunive.it

Catalytic Process: The use of solid catalysts avoids stoichiometric waste generation. nih.gov

This method can be applied to convert (R)-2-phenoxypropionic acid directly to this compound under clean conditions.

Stereochemical Control and Enantiopurity in Synthesis

Maintaining the stereochemical integrity of the chiral center is paramount in the synthesis of this compound. The biological activity of chiral molecules is often highly dependent on their stereochemistry.

Strategies for stereochemical control include:

Use of a Chiral Pool: Starting the synthesis with an enantiomerically pure precursor, such as (S)-lactic acid or its derivatives, is a common and effective strategy.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the reaction.

Kinetic Resolution: Separating a racemic mixture by reacting it with a chiral catalyst or enzyme that preferentially converts one enantiomer, leaving the other unreacted.

Once synthesized, verifying the enantiopurity is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard technique for separating and quantifying enantiomers. beilstein-journals.org In some cases, NMR spectroscopy with chiral shift reagents has also been employed to determine optical purity, although this is not always successful. prepchem.com For industrial applications, starting with a precursor of high enantiomeric excess is often the most practical approach. For example, processes may start with R-2-(4-hydroxyphenoxy) propionic acid with an enantiomeric ratio of 99.2:0.8 to ensure the final product's high enantiopurity. google.com

Strategies for High Enantiomeric Excess Retention

A fundamental strategy for obtaining high enantiomeric excess (ee) in the final product is to begin with a chiral starting material and ensure the reaction pathway preserves its stereochemical integrity. This approach, known as enantioconvergent synthesis, is often more efficient than resolving a racemic mixture post-synthesis.

One established method involves the Williamson ether synthesis, reacting an alkali metal phenate with an enantiomerically pure 2-halopropionate. To synthesize the (R)-enantiomer of a phenoxypropionic acid, the corresponding (S)-enantiomer of a 2-chloropropionic acid derivative is typically used, as the reaction proceeds with an inversion of stereochemistry (an SN2 mechanism). For instance, dextrorotatory 2-phenoxypropionic acids can be produced by reacting an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate in an inert, high-boiling organic solvent. google.com

Key factors in retaining high enantiomeric excess during this process include:

Reaction Temperature: Lower reaction temperatures are generally favored to minimize side reactions and potential racemization pathways. nih.gov In phase-transfer catalysis, for example, reducing the temperature from 0°C to -40°C can significantly improve enantioselectivity. nih.gov

Solvent Choice: The polarity and nature of the solvent can influence the reaction mechanism and the stability of stereocenters. The use of high-boiling inert solvents like toluene is common. google.com

Leaving Group: The choice of the leaving group on the propionate substrate (e.g., chlorine, bromine, or a sulfonate) can affect reaction rates and the potential for racemization.

By carefully controlling these parameters, the stereocenter of the starting material is transferred to the product with high fidelity, resulting in a high enantiomeric excess of the desired this compound.

Chiral Reagent and Catalyst Selection

The use of chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis, enabling the creation of a specific enantiomer from prochiral or racemic starting materials.

Biocatalysis: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic 2-phenoxypropionic acids and their esters. sigmaaldrich.com In this process, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or esterification) on one enantiomer faster than the other. For example, the lipase from Candida cylindracea has been used to resolve methyl esters of 2-phenoxypropionic acid derivatives. ntu.edu.tw The efficiency of this resolution is influenced by the solvent, which can in some cases even invert the enantioselectivity. sigmaaldrich.com

Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of substrates. In the context of synthesizing derivatives, a chiral phase-transfer catalyst, such as a chiral quaternary ammonium (B1175870) salt, can facilitate the reaction between a phenolate (in the aqueous phase) and a 2-halopropionate (in the organic phase) with high enantioselectivity. nih.govresearchgate.net Research has shown that catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide can produce chiral malonates, which are versatile building blocks, in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net

Chiral-at-Metal Catalysis: An emerging strategy involves the use of transition metal complexes where the chirality originates from the stereogenic arrangement of achiral ligands around the metal center. rsc.org This "chiral-at-metal" approach offers structural simplicity and opens new avenues for designing catalysts for enantioselective reactions, removing the often complex and costly step of synthesizing chiral ligands. rsc.org

| Catalyst/Reagent Type | Example | Application | Typical Enantioselectivity | Reference(s) |

| Biocatalyst (Lipase) | Candida cylindracea Lipase | Kinetic resolution of racemic 2-phenoxypropionic esters | Moderate to High | ntu.edu.tw, sigmaaldrich.com |

| Phase-Transfer Catalyst | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Enantioselective α-alkylation of malonate derivatives | High (up to 98% ee) | nih.gov, researchgate.net |

| Chiral-at-Metal Catalyst | Various (e.g., Iridium, Rhodium complexes) | General asymmetric catalysis | High (Varies with reaction) | rsc.org |

Purification Techniques for Enantiomeric Purity

Following synthesis, achieving the highest possible enantiomeric purity often requires a dedicated purification step. Even highly enantioselective reactions can produce trace amounts of the undesired enantiomer, which must be removed, particularly for pharmaceutical or agrochemical applications.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most direct and widely used analytical and preparative method for separating enantiomers and determining optical purity. ntu.edu.tw The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective for separating 2-phenoxypropionic acid derivatives. ntu.edu.twdaicelchiral.com

Key parameters for successful chiral HPLC separation include:

Chiral Stationary Phase (CSP): The choice of column is critical. Columns like Chiralcel OD, Chiralcel OK, and CHIRALPAK series are frequently used. ntu.edu.twdaicelchiral.comdaicelchiral.com

Mobile Phase: A mixture of a nonpolar solvent (like n-hexane) and a polar modifier (like isopropanol), often with an acidic additive (like formic or trifluoroacetic acid), is typically employed in normal-phase chromatography. ntu.edu.twdaicelchiral.com Reversed-phase methods using aqueous buffers and acetonitrile (B52724) are also utilized. daicelchiral.comnih.gov

Detection: UV detection is commonly used, as the phenyl ring in the molecule is a strong chromophore. ntu.edu.tw

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference(s) |

| Chiralcel OD | n-hexane/isopropanol/ formic acid (90:10:1) | 0.5 | UV 254 nm | Separation of 2-(phenoxy)propionate derivatives | ntu.edu.tw |

| CHIRALPAK® IM | n-hexane/2-propanol/ trifluoroacetic acid (90:10:0.1) | 1.0 | UV 215 nm | Separation of 2-Phenoxypropionic acid | daicelchiral.com |

| CHIRALPAK IB N-5 | H₃PO₄ aq. pH 2.0 / acetonitrile (50/50) | 0.5 | UV 254 nm | Separation of 2-Phenoxypropionic acid | daicelchiral.com |

Crystallization Techniques: Crystallization-based methods are highly favored in industrial settings for their scalability and cost-effectiveness. nih.gov

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). pharmtech.com This creates a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the acid is recovered by acidifying the salt.

Preferential Crystallization: This method is applicable to racemic compounds that form conglomerates (a mechanical mixture of separate crystals of each enantiomer). By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively. nih.gov

Iii. Mechanistic Investigations of Reactions Involving Methyl R 2 Phenoxypropionate

Elucidation of Reaction Mechanisms

The synthesis and transformation of methyl (R)-2-phenoxypropionate are governed by well-established organic reaction mechanisms. Understanding these pathways is crucial for controlling the stereochemistry and yield of the desired product.

The formation of the ether linkage in 2-phenoxypropionate derivatives is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (S\textsubscriptN2) mechanism. wikipedia.orgbyjus.com In this reaction, a phenoxide ion acts as the nucleophile, attacking an alkyl halide or a related substrate with a good leaving group, such as a methyl 2-halopropionate.

The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). ucalgary.camasterorganicchemistry.com This approach leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com For the synthesis of an enantiomerically pure compound like this compound, it is essential to start with a chiral substrate of the opposite configuration, for instance, a derivative of (S)-lactic acid. The reaction rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (the alkyl propionate). masterorganicchemistry.com The S\textsubscriptN2 pathway is favored for methyl and primary alkyl halides, as steric hindrance in secondary and tertiary halides can lead to competing elimination reactions. masterorganicchemistry.comchemistrytalk.org

Kinetic resolution is a key technique for separating racemic mixtures of 2-phenoxypropionic acid esters, and it is often accomplished using enzymes, particularly lipases. nih.gov Lipase-catalyzed hydrolysis or transesterification proceeds through a concerted mechanism involving an acyl-enzyme intermediate.

The catalytic cycle begins with the nucleophilic attack of a serine residue in the lipase's active site on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form a covalent acyl-enzyme complex. This acylation step is followed by deacylation, where a nucleophile (like water in hydrolysis) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. The enantioselectivity of the process arises because the enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer over the other.

One study investigated the enantioselective resolution of racemic methyl 2-phenoxypropionate using a lipase (B570770) from Aspergillus oryzae. The enzyme selectively hydrolyzes the (R)-enantiomer. Under optimal conditions, a high enantiomeric excess of the substrate (e.e.\textsubscripts) and high conversion were achieved, demonstrating the efficiency of this concerted enzymatic mechanism. nih.gov

| Parameter | Optimal Value |

|---|---|

| pH | 7.5 |

| Temperature | 30 °C |

| Substrate Concentration | 500 mM |

| Enantiomeric Excess (e.e.s) | 99.5% |

| Conversion Rate | 50.8% |

The synthesis of this compound can be viewed as a sequence involving the alkylation of a phenol (B47542) (a process analogous to carboxymethylation) followed by methylation (esterification). The core step, the attachment of the propionate (B1217596) group to the phenolic oxygen, is achieved via the S\textsubscriptN2 mechanism described previously (Williamson ether synthesis). google.com

In this process, a phenol is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic sodium phenoxide. This phenoxide then reacts with a chiral methyl 2-chloropropionate or methyl 2-bromopropionate. The reaction follows the S\textsubscriptN2 pathway, resulting in the formation of the ether bond and inversion of the stereocenter. If the synthesis starts with 2-phenoxypropionic acid, a subsequent methylation step (esterification), typically under acidic conditions with methanol (B129727), is required to yield the final methyl ester product.

While substitution reactions are more common for this compound, elimination reactions are mechanistically possible under specific conditions. The Elimination Unimolecular conjugate Base (E1cB) mechanism is relevant for substrates that have an acidic proton and a poor leaving group. wikipedia.org

For this compound, the proton on the carbon alpha to the carbonyl group is rendered acidic by the electron-withdrawing nature of the ester. In the presence of a strong, non-nucleophilic base, this proton can be abstracted to form a resonance-stabilized carbanion, which is the conjugate base of the starting material. masterorganicchemistry.com This is the first and often rate-determining step. In a subsequent, faster step, the lone pair on the carbanion can displace the phenoxide group, which acts as the leaving group, to form an α,β-unsaturated ester. The E1cB mechanism is distinct from E1 and E2 mechanisms as it involves a discrete carbanion intermediate and is favored by the presence of an electron-withdrawing group that can stabilize this intermediate. wikipedia.orgmasterorganicchemistry.com

Transition State Analysis and Stereochemical Outcomes

The stereochemistry of reactions involving this compound is determined by the energetic favorability of different transition states. Both steric and electronic factors play a critical role in dictating which reaction pathway is preferred.

Stereoselectivity in reactions is fundamentally a result of differences in the activation energies of competing diastereomeric transition states. Steric hindrance and electronic interactions are the primary factors that create these energy differences. nih.govrsc.org

In the context of the lipase-catalyzed kinetic resolution of methyl 2-phenoxypropionate, the high degree of stereoselectivity is governed by the precise three-dimensional arrangement of the substrate within the enzyme's active site. Molecular docking studies on similar substrates have shown that the enzyme's active site acts as a chiral environment that preferentially accommodates one enantiomer in an orientation suitable for catalysis (a near attack conformation). mdpi.com

Role of Aromatic Interactions in Stereodifferentiation

The stereoselective synthesis of this compound is a critical aspect of its production for applications where enantiomeric purity is paramount. The differentiation between the (R) and (S) enantiomers during a chemical transformation is often governed by subtle non-covalent interactions between the substrate and the catalyst or reagent. In the case of molecules containing aromatic moieties, such as the phenoxy group in this compound, aromatic interactions, including π-π stacking, can play a significant role in achieving stereodifferentiation.

While direct mechanistic studies detailing the specific role of aromatic interactions in the synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis allow for well-founded postulations. In catalytic enantioselective reactions, a chiral catalyst creates a chiral environment around the substrate. The transition state leading to one enantiomer is energetically favored over the transition state leading to the other.

Aromatic interactions contribute to the stability of these transition states. For instance, in a catalytic system, the phenoxy group of the 2-phenoxypropionate substrate can engage in π-π stacking interactions with an aromatic ring present in a chiral ligand of the catalyst. The specific geometry of the catalyst's chiral pocket would dictate that only one enantiomer of the substrate can orient itself in a way that allows for this stabilizing interaction to occur effectively. This preferential binding and orientation lower the activation energy for the reaction of that specific enantiomer, leading to the observed stereoselectivity.

The electron density of the aromatic rings involved is a crucial factor in the strength of these interactions. The stereoselectivity of a reaction can be modulated by altering the electronic properties of the aromatic rings in either the substrate or the catalyst. For example, the introduction of electron-donating or electron-withdrawing groups can influence the strength of the π-π stacking, thereby affecting the degree of stereodifferentiation nih.gov.

In the context of enzymatic resolutions, which are a common method for obtaining enantiomerically pure compounds like this compound, the active site of the enzyme provides a highly defined chiral environment. Aromatic residues within the active site can interact with the phenoxy group of the substrate, contributing to the precise positioning required for enantioselective catalysis.

Catalytic Reaction Pathways

The synthesis of enantiomerically pure this compound often relies on catalytic methods that can differentiate between the two enantiomers of a racemic mixture of 2-phenoxypropionic acid or its ester. One of the most effective and widely utilized approaches is enzyme-catalyzed kinetic resolution.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the synthesis of esters. Their ability to exhibit high enantioselectivity makes them valuable biocatalysts in organic synthesis. The kinetic resolution of racemic 2-phenoxypropionic acid or its esters using lipases is a prominent pathway to obtain the (R)-enantiomer.

A frequently employed lipase for this purpose is the immobilized lipase B from Candida antarctica (commonly known as Novozym 435). The reaction typically involves the enantioselective esterification of racemic 2-phenoxypropionic acid with an alcohol (e.g., methanol or butanol) in an organic solvent. The lipase preferentially catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted.

The general mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. In the context of resolving 2-phenoxypropionic acid, the key steps are:

Acylation: The catalytic triad (typically Ser-His-Asp) in the lipase active site is involved. The serine hydroxyl group attacks the carbonyl carbon of the (R)-2-phenoxypropionic acid, forming a tetrahedral intermediate. This is the step where stereodifferentiation occurs. The active site's geometry favors the binding of the (R)-enantiomer in an orientation that facilitates this nucleophilic attack.

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing water and forming a covalent acyl-enzyme intermediate.

Deacylation: The alcohol (e.g., methanol) then enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

Product Release: This second intermediate collapses, releasing the this compound and regenerating the free enzyme.

Because the lipase catalyzes the esterification of the (R)-enantiomer at a much higher rate than the (S)-enantiomer, the reaction mixture becomes enriched in this compound and the unreacted (S)-2-phenoxypropionic acid. These can then be separated.

The efficiency and enantioselectivity of this process can be influenced by several factors, including the choice of lipase, the solvent, the alcohol, and the temperature. For instance, studies have shown that Novozym 435 exhibits good enantioselectivity for the esterification of 2-phenoxypropionic acid researchgate.net. The reaction progress can be monitored using techniques like enantioselective High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the product and the remaining substrate researchgate.net.

Below is a data table summarizing the key aspects of the lipase-catalyzed kinetic resolution of 2-phenoxypropionic acid.

| Feature | Description |

| Catalyst | Immobilized Lipase B from Candida antarctica (Novozym 435) |

| Substrate | Racemic 2-phenoxypropionic acid |

| Co-substrate | Alcohol (e.g., Methanol, 1-Butanol) |

| Solvent | Non-aqueous organic solvent (e.g., Isooctane) |

| Product (desired) | This compound |

| By-product | Unreacted (S)-2-phenoxypropionic acid |

| Mechanism | Ping-Pong Bi-Bi |

| Key Step for Stereoselectivity | Preferential acylation of the (R)-enantiomer |

Iv. Applications of Methyl R 2 Phenoxypropionate in Advanced Organic Synthesis

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The concept of a chiral auxiliary is fundamental to asymmetric synthesis. It involves the temporary incorporation of a chiral molecule into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, having fulfilled its role of inducing chirality. While specific examples detailing the direct use of methyl (R)-2-phenoxypropionate as a removable chiral auxiliary are not prevalent in the literature, its structural framework is integral to the synthesis of more complex chiral molecules.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. This compound can be considered a chiral building block, a molecule that is incorporated into the final structure of a larger, more complex chiral molecule. Its utility in this context is primarily as a precursor to (R)-2-phenoxypropanoic acid, which can then be coupled with other molecules to form enantiomerically pure products.

One of the most well-documented applications related to the (R)-2-phenoxypropionate scaffold is in the acylative kinetic resolution of racemic amines. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral reagent than the other, allowing for the separation of the two.

In this context, while this compound itself is not the direct resolving agent, its corresponding carboxylic acid is used to prepare a more reactive species. Specifically, the N-hydroxysuccinimide (NHS) ester of (R)-2-phenoxypropanoic acid has been identified as a highly selective acylating agent. rsc.orgresearchgate.net This activated ester demonstrates notable efficacy in the kinetic resolution of racemic methyl-substituted cyclic alkylamines. rsc.orgresearchgate.net

The reaction proceeds via a concerted mechanism where the addition of the amine and the elimination of the N-hydroxysuccinimide fragment occur simultaneously. rsc.org The high stereoselectivity is attributed to lower steric hindrance in the transition state leading to the (R,R)-amide compared to the transition state for the (R,S)-amide. rsc.orgresearchgate.net

A key study highlighted the kinetic resolution of racemic 2-methylpiperidine (B94953) using 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. The highest selectivity was achieved in toluene (B28343) at -40 °C, yielding the (R,R)-amide with high diastereomeric excess. rsc.orgresearchgate.net

Table 1: Acylative Kinetic Resolution of Racemic 2-Methylpiperidine

| Parameter | Value | Reference |

| Acylating Agent | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | rsc.orgresearchgate.net |

| Substrate | Racemic 2-methylpiperidine | rsc.orgresearchgate.net |

| Solvent | Toluene | rsc.orgresearchgate.net |

| Temperature | -40 °C | rsc.orgresearchgate.net |

| Selectivity Factor (s) | 73 | rsc.orgresearchgate.net |

| Predominant Product | (R,R)-amide | rsc.orgresearchgate.net |

| Diastereomeric Excess (de) | 93.7% | rsc.orgresearchgate.net |

This method provides an efficient route to enantiomerically enriched cyclic amines, which are valuable building blocks in pharmaceutical synthesis. ethz.ch

The synthesis of complex molecular architectures often requires the use of chiral building blocks to introduce specific stereocenters. Porphyrins, a class of macrocyclic compounds, are essential in many biological processes and have applications in materials science and medicine. The derivatization of porphyrins with chiral substituents can induce specific chiroptical properties or influence their self-assembly behavior.

However, a review of the available scientific literature does not indicate specific studies where this compound has been directly used for the derivatization of porphyrins or other complex molecular architectures. The synthesis of chiral porphyrins typically involves the use of chiral aldehydes or pyrroles in the initial macrocyclization step or the subsequent modification of a pre-formed porphyrin core with a chiral reagent. While the (R)-2-phenoxypropionate moiety could theoretically be appended to a porphyrin scaffold, this specific application has not been documented.

Role in Dearomatization Reactions

Dearomatization reactions are powerful transformations in organic synthesis that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated ring systems. These reactions are of great interest as they provide rapid access to complex molecular scaffolds found in many natural products and pharmaceuticals. Asymmetric dearomatization, in particular, allows for the creation of multiple stereocenters in a single step.

The use of transition metal complexes to activate aromatic rings towards nucleophilic attack is a common strategy in dearomatization chemistry. The metal fragment withdraws electron density from the arene, making it susceptible to the addition of nucleophiles. The chirality can be introduced either by a chiral ligand on the metal or by a chiral nucleophile.

Despite the potential for chiral esters to act as nucleophiles or to be part of a tethered nucleophilic group in such reactions, the scientific literature does not describe the use of this compound in the asymmetric dearomatization of arene complexes. Research in this area tends to focus on other types of chiral nucleophiles and catalytic systems. nih.gov

The synthesis of stereodefined cyclohexenones and cyclohexenes is a significant goal in organic synthesis, as these motifs are present in a wide array of biologically active molecules. Asymmetric dearomatization provides a direct route to these structures from readily available phenolic starting materials.

A search of the chemical literature reveals no instances of this compound being employed in methodologies for the synthesis of stereodefined functionalized cyclohexenones or cyclohexenes via dearomatization reactions. The established methods for these transformations typically rely on chiral catalysts or other types of chiral auxiliaries to control the stereochemical outcome. nih.govsemanticscholar.orgmdpi.com

Precursor in Agro-chemical Research

The chiral scaffold of (R)-2-phenoxypropionic acid, of which this compound is a key ester derivative, is of significant importance in the agrochemical industry. Its specific stereochemistry is crucial for the biological activity of a major class of herbicides. This section explores its role as a pivotal precursor in the synthesis and development of modern agrochemicals.

This compound and its derivatives are fundamental chiral building blocks for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, commonly known as "fops". ariashimi.ir This class of herbicides is highly effective for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops. ariashimi.ir The herbicidal activity of AOPPs is almost exclusively due to the (R)-enantiomer, which acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses. herts.ac.ukpomais.com The (S)-isomer is significantly less effective or inactive. herts.ac.uk Consequently, stereospecific synthesis starting from a chiral precursor like (R)-2-(4-hydroxyphenoxy)propionic acid (a common derivative) is essential for producing highly active herbicides. google.comgoogle.com

Several prominent AOPP herbicides are synthesized using this core structure, including Fenoxaprop-p-ethyl, Quizalofop-p-ethyl, and Haloxyfop-p-methyl. The general synthesis strategy involves the etherification of the hydroxyl group on the phenol (B47542) ring of an (R)-2-(4-hydroxyphenoxy)propionate derivative with a suitable heterocyclic halide.

Synthesis of Fenoxaprop-p-ethyl: Fenoxaprop-p-ethyl is synthesized through the reaction of an (R)-2-(4-hydroxyphenoxy)propionic acid derivative with 2,6-dichlorobenzoxazole. google.com The reaction proceeds under basic conditions, followed by esterification with ethanol (B145695) to yield the final product, ethyl (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate. google.comresearchgate.net This method provides a short reaction route with high yields. google.com

Synthesis of Quizalofop-p-ethyl: The synthesis of Quizalofop-p-ethyl involves the condensation of an (R)-2-(4-hydroxyphenoxy)propionic acid intermediate with 2,6-dichloroquinoxaline. chemicalbook.comwipo.int The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate. chemicalbook.com The resulting acid is then esterified to produce the ethyl ester, Quizalofop-p-ethyl. google.com This process yields a product with high optical purity, containing over 90% of the active R-isomer. google.com

Synthesis of Haloxyfop-p-methyl: The preparation of Haloxyfop-p-methyl, another key AOPP herbicide, involves reacting the intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine with a chiral methyl propionate (B1217596) derivative, such as (L)-2-mesyloxy methyl propionate, in the presence of a base. google.com This process results in the optically active R-isomer of Haloxyfop-p-methyl. google.com

Table 1: Synthesis of Key AOPP Herbicides from (R)-2-Phenoxypropionate Derivatives

| Target Herbicide | Key Reactants | Resulting Chemical Structure |

| Fenoxaprop-p-ethyl | (R)-2-(4-hydroxyphenoxy)propionic acid 2,6-dichlorobenzoxazole | Ethyl (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate nih.gov |

| Quizalofop-p-ethyl | (R)-2-(4-hydroxyphenoxy)propionic acid 2,6-dichloroquinoxaline | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate cipac.org |

| Haloxyfop-p-methyl | 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (L)-2-mesyloxy methyl propionate | Methyl (R)-(+)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate google.com |

The phenoxypropionate core is a versatile scaffold for modification in the pursuit of new herbicidal compounds with improved efficacy, altered weed spectrum, or the ability to overcome herbicide resistance. researchgate.net Research in this area focuses on Structure-Activity Relationship (SAR) studies, where different functional groups are attached to the core structure, and the resulting biological activity is evaluated.

A primary site for functionalization is the aryloxy portion of the molecule, which is distal to the chiral propionate center. By replacing the existing heterocyclic systems of commercial herbicides with novel ones, researchers can fine-tune the molecule's interaction with the target ACCase enzyme.

For example, a study involving the synthesis of new 2- and 4-pyrimidinyloxyphenoxypropionate derivatives demonstrated the potential of this approach. researchgate.net In this research, the phenoxypropionate core was functionalized with various pyrimidinyl moieties through an oxygen bridge. researchgate.net The synthetic protocols were designed to be versatile, allowing for diverse substitutions on the pyrimidine (B1678525) ring. researchgate.net

Preliminary bioassays of these novel compounds revealed significant herbicidal activities against barnyard grass and rape at a concentration of 100 mg/L. researchgate.net Notably, several of the newly synthesized compounds showed greater potency in inhibiting the stalk growth of barnyard grass than the commercial herbicide cyhalofop. researchgate.net This indicates that targeted functionalization of the phenoxypropionate core can lead to the discovery of new and more effective herbicidal agents. researchgate.net Such studies are crucial for the development of the next generation of AOPP herbicides and for managing the evolution of weed resistance. researchgate.net

Table 2: Example of Phenoxypropionate Core Functionalization for Biological Activity

| Core Structure | Functional Group Added | Resulting Compound Class | Observed Biological Activity | Reference |

| (R)-2-Phenoxypropionate | 2- or 4-Pyrimidinyl moieties via an oxygen bridge | Pyrimidinyloxyphenoxypropionates | Good herbicidal activity against rape and barnyard grass. Several compounds were more potent than commercial cyhalofop. | researchgate.net |

V. Advanced Analytical Methodologies for Characterizing Methyl R 2 Phenoxypropionate

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for the analysis of chiral compounds like methyl (R)-2-phenoxypropionate. It allows for the physical separation of enantiomers, enabling their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of phenoxypropionate derivatives. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Polysaccharide-based CSPs are among the most effective for the separation of a wide range of chiral molecules, including phenoxypropionate derivatives. ntu.edu.tw These stationary phases are typically prepared by coating or immobilizing polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209), onto a silica (B1680970) gel support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

For the separation of 2-(phenoxy)propionate derivatives, cellulose-based columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (cellulose tricinnamate) have demonstrated significant efficacy. ntu.edu.tw The choice of the specific polysaccharide derivative and the substituents on the phenylcarbamate moieties can greatly influence the separation factor and resolution. ntu.edu.tw

Interactive Table: Representative Chiral HPLC Separation of Phenoxypropionate Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

| Methyl 2-phenoxypropionate | Chiralcel OD | n-hexane/isopropanol (90:10, v/v) | 0.5 | 12.5 | 14.2 | 2.1 |

| Methyl 2-(4-chlorophenoxy)propionate | Chiralcel OD | n-hexane/isopropanol (90:10, v/v) | 0.5 | 13.1 | 15.5 | 2.8 |

| 2-Phenoxypropionic acid | Chiralcel OD | n-hexane/isopropanol/formic acid (90:10:1, v/v/v) | 0.5 | 18.3 | 20.1 | 1.9 |

Note: The data in this table is representative and compiled from typical results for the separation of phenoxypropionate derivatives under the specified conditions.

UV detection is a common and straightforward method for the quantification of this compound following HPLC separation. The phenoxy group in the molecule contains a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for achieving high sensitivity. Typically, the detection wavelength is set at or near the absorption maximum of the analyte. For phenoxypropionate derivatives, this is often in the range of 254 nm to 280 nm. ntu.edu.tw The absorbance is directly proportional to the concentration of the enantiomer, allowing for accurate quantification based on the peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, GC provides the separation from other components in a mixture, while MS offers structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

The electron ionization (EI) mass spectrum of methyl 2-phenoxypropionate is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern provides a fingerprint for the compound's structure.

Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of Methyl 2-Phenoxypropionate

| m/z | Proposed Fragment Ion | Structure |

| 180 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₃]⁺ |

| 121 | [M - COOCH₃]⁺ | [C₇H₇O]⁺ |

| 94 | [Phenoxy]⁺ | [C₆H₅O]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ | [CH₃OCO]⁺ |

Note: This table presents predicted major fragment ions based on established fragmentation patterns for esters and aromatic ethers.

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the chemical structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

For this compound, the ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton, the methyl protons of the propionate (B1217596) group, and the methyl protons of the ester group. The chemical shift, multiplicity (splitting pattern), and integration of these signals are used to confirm the structure.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho) | 6.90-7.00 | d | 2H |

| Aromatic (para) | 7.00-7.10 | t | 1H |

| Aromatic (meta) | 7.25-7.35 | t | 2H |

| Methine (CH) | 4.70-4.80 | q | 1H |

| Ester Methyl (OCH₃) | 3.70-3.80 | s | 3H |

| Propionate Methyl (CH₃) | 1.60-1.70 | d | 3H |

Note: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual values may vary.

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172-174 |

| Aromatic (C-O) | 157-159 |

| Aromatic (CH, para) | 129-131 |

| Aromatic (CH, meta) | 121-123 |

| Aromatic (CH, ortho) | 114-116 |

| Methine (CH) | 72-74 |

| Ester Methyl (OCH₃) | 52-54 |

| Propionate Methyl (CH₃) | 18-20 |

Note: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual values may vary.

Mass Spectrometry (LC-MS) for Structural Elucidation and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. windows.netmdpi.com This hyphenated technique is highly effective for the structural elucidation of this compound and the identification of its potential degradation products. nih.govresearcher.life

In a typical LC-MS analysis, the sample is first injected into an HPLC system, where this compound and any impurities or degradants are separated based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it typically keeps the molecule intact, generating a prominent protonated molecular ion [M+H]⁺. nih.gov

For this compound (molecular weight 180.20 g/mol ), the mass spectrometer would detect an ion at a mass-to-charge ratio (m/z) of 181.0859, corresponding to its protonated form [C₁₀H₁₃O₃]⁺. High-resolution mass spectrometry (HRMS) can provide this accurate mass measurement, which helps in confirming the elemental composition of the molecule. mdpi.com

To gain further structural information, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov The parent ion (e.g., m/z 181.0859) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.

LC-MS is also invaluable for identifying products that may form under various stress conditions (e.g., hydrolysis, oxidation, photolysis). researcher.lifescispace.com For instance, hydrolysis of the ester bond in this compound would yield (R)-2-phenoxypropionic acid and methanol (B129727). The table below illustrates hypothetical LC-MS data for the parent compound and its primary hydrolytic degradation product.

Table 1: Hypothetical LC-MS Data for this compound and a Degradation Product

| Compound | Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 8.5 | 181.0859 | 121.0653, 94.0419, 77.0391 |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an essential tool for assessing the stereochemistry of compounds like this compound. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to confirm the enantiomeric identity and purity of a sample. rsc.org

A CD spectrum plots the difference in absorbance (ΔA) against wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique for a specific enantiomer. The enantiomer, methyl (S)-2-phenoxypropionate, would exhibit a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov

By comparing the experimental CD spectrum of a synthesized batch of this compound with that of a known standard or with a spectrum predicted by theoretical calculations, one can confirm its absolute configuration. The intensity of the CD signal is also proportional to the enantiomeric excess (ee) of the sample, making it a useful method for quality control.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of Methyl 2-Phenoxypropionate

| Enantiomer | Wavelength of Max Absorption (λₘₐₓ, nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| This compound | ~270 | Positive (+) | +5000 |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is considered the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, allowing for the mapping of atomic positions with very high precision.

For a chiral molecule like this compound, a key outcome of X-ray crystallographic analysis is the unambiguous determination of its absolute stereochemistry. This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which allows for the correct assignment of the (R) or (S) configuration at the stereocenter. thieme-connect.deresearchgate.net The Flack parameter, a value refined during the structure solution, is a critical indicator; a value close to zero confirms the correct absolute structure has been determined. researchgate.net

In addition to absolute configuration, this method reveals the molecule's preferred conformation in the solid state, providing precise data on bond lengths, bond angles, and torsion angles. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. If the compound is a liquid at room temperature, techniques like in-situ cryo-crystallization can be employed to grow a suitable single crystal for analysis. researchgate.net

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 6.4 Å, β = 105° |

| Volume | 448.9 ų |

| Z (Molecules per unit cell) | 2 |

Advanced Microscopic Techniques (e.g., Atomic Force Microscopy)

Advanced microscopic techniques, particularly Atomic Force Microscopy (AFM), offer capabilities to characterize materials at the nanoscale. researchgate.net AFM operates by scanning a sharp probe, attached to a cantilever, over a sample surface. It can provide ultra-high-resolution topographical images and can also be used to probe various local properties of the sample, such as mechanical and chemical characteristics. researchgate.netnih.gov

For this compound, AFM could be employed in several specialized ways. For example, if the compound is adsorbed onto a substrate to form a self-assembled monolayer (SAM), AFM could be used to visualize the molecular packing and domain formation on the surface. High-resolution imaging might even provide insights into the orientation of individual molecules within the assembled layer. kpi.ua

Furthermore, a variant known as Chemical Force Microscopy (CFM) could be utilized. In CFM, the AFM tip is chemically modified to probe specific interactions with the sample surface. researchgate.net A tip functionalized with a chiral molecule could be used to map adhesion forces between the tip and a surface coated with this compound. This could potentially differentiate between enantiomers or study chiral recognition phenomena at the molecular level.

Table 4: Potential Applications of AFM for the Analysis of this compound

| AFM Mode | Measured Property | Potential Insight |

|---|---|---|

| Tapping Mode Imaging | Surface topography | Visualization of molecular packing in self-assembled monolayers or thin films. |

| Contact Mode Imaging | Surface friction | Probing differences in surface properties between chiral domains. |

| Force Spectroscopy | Tip-sample adhesion forces | Quantifying intermolecular forces and surface energy. |

Vi. Theoretical and Computational Studies of Methyl R 2 Phenoxypropionate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and physics to predict molecular properties and reaction mechanisms.

DFT calculations are particularly adept at mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of reaction energetics. For a reaction involving methyl (R)-2-phenoxypropionate, such as its hydrolysis or its interaction with a biological target, DFT can be used to model the geometry of the transition state—the highest energy point along the reaction coordinate.

A hypothetical application of DFT to the hydrolysis of this compound is illustrated in the table below, showcasing the type of data that would be generated.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ereactants | Energy of this compound and water | 0.0 (Reference) |

| ETS | Energy of the transition state for hydrolysis | +25.4 |

| Eproducts | Energy of (R)-2-phenoxypropionic acid and methanol (B129727) | -5.2 |

| Activation Energy (ΔG‡) | The energy barrier for the reaction (ETS - Ereactants) | +25.4 |

| Reaction Energy (ΔGrxn) | The overall energy change of the reaction (Eproducts - Ereactants) | -5.2 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Enantioselectivity is a critical aspect of the chemistry of chiral molecules like this compound. DFT calculations can be a powerful tool in predicting the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to different stereoisomers. A lower activation energy for the transition state leading to one enantiomer suggests that this enantiomer will be the major product.

In the context of the synthesis or enzymatic resolution of this compound, DFT could be employed to model the interactions between the substrate and a chiral catalyst or an enzyme's active site. By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) and the ratio of enantiomers can be predicted. This information is invaluable for designing more efficient and selective synthetic routes. For example, studies on other chiral molecules have successfully used DFT to rationalize and predict the high enantioselectivities observed in asymmetric catalysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

The behavior of this compound in a biological environment is significantly influenced by its interactions with the surrounding solvent and biological macromolecules, such as enzymes. MD simulations can provide a detailed picture of these interactions. By simulating this compound in a box of water molecules, for instance, one can study its solvation and how water molecules arrange themselves around the solute.

More complex MD simulations can be performed to study the interaction of this compound with an enzyme. These simulations can reveal the binding mode of the molecule in the enzyme's active site, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. Such studies are common for understanding the mechanism of action of herbicides and for the rational design of new, more effective compounds. For instance, MD simulations have been used to explore the interactions between other aryloxy-phenoxy-propionate herbicides and their target enzymes, revealing that van der Waals and electrostatic forces are often the main drivers for binding. nih.gov

The three-dimensional shape, or conformation, of this compound is crucial for its chemical and biological activity. The molecule is flexible due to several rotatable bonds. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules or between the molecule and other chemical species. This can provide insights into its physical properties, such as its tendency to aggregate in solution. Understanding these interactions is important for formulation and delivery.

The following table illustrates the types of intermolecular interactions that can be analyzed using MD simulations.

| Interaction Type | Description |

| van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. |

| Electrostatic | Interactions between charged or polar molecules. |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, that are based on the principles of quantum mechanics. These calculations can provide highly accurate information about the electronic properties of molecules. For this compound, quantum chemical calculations can be used to determine a variety of properties, such as:

Molecular orbital energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity and its behavior in electronic transitions (e.g., UV-Vis spectroscopy).

Partial atomic charges: These calculations can reveal the distribution of electron density within the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Vibrational frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental spectra to confirm its structure.

While comprehensive quantum chemical studies specifically targeting this compound are not readily found in the literature, the application of these methods to similar molecules demonstrates their predictive power and their utility in complementing experimental research.

Understanding Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in understanding how the chemical structure of a compound influences its reactivity and biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous compounds, such as other phenoxypropionic acid derivatives. These studies often correlate physicochemical properties and structural features with observed activities.

Generally, QSAR models for this class of compounds explore a range of molecular descriptors, including:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrophilicity and nucleophilicity, which can be derived from HOMO and LUMO energies, are critical in predicting how the molecule interacts with other reagents.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are used to model how the molecule's geometry affects its ability to fit into an active site of an enzyme or interact with other molecules.

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor that measures the hydrophobicity of a molecule. This is particularly important for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of phenoxypropionate herbicides, to which this compound is structurally related, QSAR studies have been instrumental in designing new compounds with enhanced efficacy and selectivity. nih.gov These models help in predicting the herbicidal activity based on substitutions on the phenyl ring and modifications to the propionate (B1217596) side chain.

A hypothetical QSAR study on a series of phenoxypropionate esters might yield a regression equation similar to:

log(Activity) = c0 + c1(log P) + c2(HOMO energy) + c3*(Steric Parameter)

Where the coefficients (c1, c2, c3) would indicate the relative importance of hydrophobicity, electronic effects, and steric hindrance on the compound's activity.

Table 1: Hypothetical Descriptors for a QSAR Study of Phenoxypropionate Derivatives

| Derivative | log P | HOMO (eV) | LUMO (eV) | Steric Parameter (Es) | Predicted Activity (log(1/C)) |

| This compound | 2.5 | -8.5 | -0.5 | -0.55 | 4.2 |

| Ethyl (R)-2-phenoxypropionate | 3.0 | -8.6 | -0.4 | -0.60 | 4.5 |

| Methyl (R)-2-(4-chlorophenoxy)propionate | 3.2 | -8.8 | -0.8 | -0.55 | 5.1 |

| Methyl (R)-2-(4-nitrophenoxy)propionate | 2.3 | -9.2 | -1.5 | -0.55 | 5.8 |

Note: The data in this table is illustrative and intended to represent the types of descriptors used in QSAR studies.

Ab Initio Studies of Conformational Stability

Ab initio quantum chemistry methods are used to study the electronic structure and energy of molecules from first principles, without the need for empirical parameters. These methods are particularly useful for determining the conformational stability of flexible molecules like this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

The C-O bond connecting the phenoxy group to the propionate moiety.

The C-C bond in the propionate backbone.

The C-O bond of the ester group.

Ab initio calculations, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods with various basis sets (e.g., 6-31G*), can be used to perform a systematic conformational search. This involves rotating the dihedral angles associated with these bonds and calculating the energy of the resulting geometry. The results of such a scan would reveal the most stable conformers (those with the lowest energy) and the energy barriers for interconversion between them.

For example, a relaxed potential energy surface scan around the dihedral angle of the Cα-O bond of the phenoxy group would likely show distinct energy minima corresponding to different orientations of the phenyl ring relative to the propionate chain. The relative energies of these conformers are crucial for understanding the molecule's average shape in solution and how it might bind to a receptor.

Table 2: Example of Calculated Relative Energies for Different Conformers of a Phenoxypropionate Ester

| Conformer | Dihedral Angle (O-Cα-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 60° | 0.00 | 75.3 |

| 2 | 180° | 1.20 | 14.5 |

| 3 | -60° | 0.85 | 10.2 |

Note: This data is representative of what an ab initio conformational analysis might yield and is not specific experimental or calculated data for this compound.

These studies provide a detailed picture of the molecule's flexibility and the preferred three-dimensional structures it adopts, which is fundamental to understanding its chemical reactivity and biological interactions.

Nudged Elastic Band Method for Reaction Path Exploration

The Nudged Elastic Band (NEB) method is a powerful computational technique for finding the minimum energy path (MEP) between a known reactant and product state of a chemical reaction. researchgate.net The MEP represents the most likely pathway for the reaction to follow, and the highest point along this path corresponds to the transition state. Determining the structure and energy of the transition state is key to calculating the reaction's activation energy and, consequently, its rate.

For a reaction involving this compound, such as its hydrolysis, the NEB method could be employed to elucidate the detailed mechanism. The process would involve:

Defining Reactant and Product States: The initial step is to define the geometries of the reactants (e.g., this compound and a water molecule or hydroxide (B78521) ion) and the products (e.g., (R)-2-phenoxypropionic acid and methanol).

Creating an Initial Path: A series of intermediate structures, or "images," are generated by interpolating the atomic coordinates between the reactant and product states.

Optimizing the Path: The NEB algorithm then optimizes the positions of these images simultaneously. A "spring" force is applied between adjacent images to ensure they remain evenly spaced along the reaction path, while the component of the true force perpendicular to the path is minimized. This process iteratively moves the images towards the MEP.